molecular formula C7H9N3OS B1372717 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide CAS No. 1019115-38-8

2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B1372717
CAS No.: 1019115-38-8
M. Wt: 183.23 g/mol
InChI Key: QHVFKNAQEYREAD-UHFFFAOYSA-N
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Description

2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, an amino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions to introduce the carboxamide group. The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include amines.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-amino-1,3-thiazole-4-carboxamide
  • N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide
  • 2-amino-N-(prop-2-yn-1-yl)-1,3-thiazole-4-carboxamide

Uniqueness: 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both the amino and prop-2-en-1-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-amino-N-prop-2-enyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h2,4H,1,3H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFKNAQEYREAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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